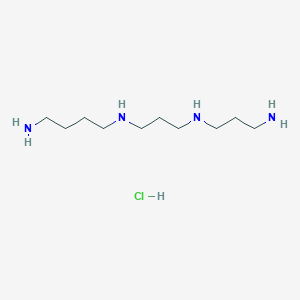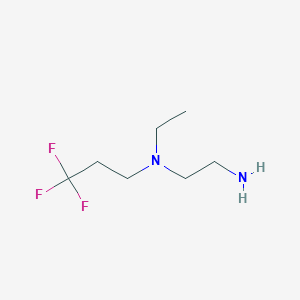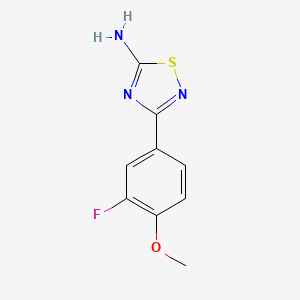
N1-(3-((3-氨丙基)氨基)丙基)丁烷-1,4-二胺盐酸盐
描述
“N1-(3-((3-Aminopropyl)amino)propyl)butane-1,4-diamine hydrochloride” is a useful research chemical for organic synthesis and other chemical processes . It is also known as the hydrochloride salt of spermine, a polyamine synthesized from ornithine . It is found in all eukaryotic cells and some bacteria .
Molecular Structure Analysis
The molecular weight of this compound is 238.8 . Its molecular formula is C10H26N4·x(HCl) . The IUPAC name is N’-[3-(3-aminopropylamino)propyl]butane-1,4-diaminehydrochloride .Physical And Chemical Properties Analysis
This compound has a complexity of 98.1 . It has 15 heavy atoms , 4 hydrogen bond acceptors , and 5 hydrogen bond donors . It has a topological polar surface area of 76.1Ų .科学研究应用
有机合成中的构建块
“N1-(3-((3-氨丙基)氨基)丙基)丁烷-1,4-二胺盐酸盐”是一种用于有机合成的有用研究化学品 。它可以用作合成各种复杂有机化合物的构建块。
植物细胞中的多胺代谢
多胺,包括“N1-(3-((3-氨丙基)氨基)丙基)丁烷-1,4-二胺盐酸盐”,在植物细胞中起着至关重要的作用。 它们参与主要信号传导和调节事件,这些事件在响应于细胞外多胺的体内快速引发,并诱导细胞和生化反应 。 它们通过激活离子转运、钙动态、脂质、蛋白激酶、蛋白缀合和核酸调节机制来调节植物生长、发育和胁迫耐受性 。
植物胁迫耐受性中的作用
已证明多胺,包括“N1-(3-((3-氨丙基)氨基)丙基)丁烷-1,4-二胺盐酸盐”,可以增强不同植物物种的胁迫耐受性 。 植物中它们的内源水平会根据环境线索、激素、生长和发育阶段而积极波动 。
在真核细胞和一些细菌中的作用
“N1-(3-((3-氨丙基)氨基)丙基)丁烷-1,4-二胺盐酸盐”是精胺的盐酸盐,精胺是一种从鸟氨酸合成的多胺。 它存在于所有真核细胞和一些细菌中 。
在白虾中的鉴定
“N1-(3-((3-氨丙基)氨基)丙基)丁烷-1,4-二胺盐酸盐”,一种线性多胺,已通过气相色谱-质谱法在白虾 Penaeus setiferus 中鉴定出来 。
复杂化合物的制备
“N1-(3-((3-氨丙基)氨基)丙基)丁烷-1,4-二胺盐酸盐”可用于制备复杂的化合物,如 [Ni (bappn) (ttcH)]·5H 2 O 络合物 。
作用机制
N1-(3-((3-Aminopropyl)amino)propyl)butane-1,4-diamine hydrochloride is an amphiphilic compound, meaning that it has both hydrophilic and lipophilic properties. This allows it to interact with both the cell membrane and the intracellular environment. N1-(3-((3-Aminopropyl)amino)propyl)butane-1,4-diamine hydrochloride binds to cell membranes and can affect the permeability of the membrane, allowing it to interact with intracellular components. It can also interact with proteins and other molecules, affecting their structure and function.
Biochemical and Physiological Effects
N1-(3-((3-Aminopropyl)amino)propyl)butane-1,4-diamine hydrochloride has a wide range of biochemical and physiological effects. It has been shown to affect the permeability of cell membranes, allowing it to interact with intracellular components. It has also been shown to interact with proteins and other molecules, affecting their structure and function. Additionally, N1-(3-((3-Aminopropyl)amino)propyl)butane-1,4-diamine hydrochloride has been shown to affect the metabolism of various compounds, including amino acids, carbohydrates, and fatty acids.
实验室实验的优点和局限性
N1-(3-((3-Aminopropyl)amino)propyl)butane-1,4-diamine hydrochloride has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is soluble in water and other polar solvents. Additionally, it is relatively stable and can be stored for long periods of time. However, there are some limitations to using N1-(3-((3-Aminopropyl)amino)propyl)butane-1,4-diamine hydrochloride in laboratory experiments. It is a relatively large molecule, and it can be difficult to dissolve in some solvents. Additionally, it can be toxic in high concentrations, and it can cause irritation to the skin and eyes.
未来方向
N1-(3-((3-Aminopropyl)amino)propyl)butane-1,4-diamine hydrochloride has a wide range of potential future applications in the fields of biochemistry and physiology. It could be used to study the effects of various compounds on cells and tissues, as well as to study the effects of drugs on the body. Additionally, it could be used to study the effects of various environmental pollutants, as well as to study the effects of hormones and vitamins and minerals on the body. Furthermore, N1-(3-((3-Aminopropyl)amino)propyl)butane-1,4-diamine hydrochloride could be used to develop new drugs and treatments for various diseases and disorders.
安全和危害
属性
IUPAC Name |
N'-[3-(3-aminopropylamino)propyl]butane-1,4-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H26N4.ClH/c11-5-1-2-7-13-9-4-10-14-8-3-6-12;/h13-14H,1-12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEULGTYYAQBICD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNCCCNCCCN)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H27ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1255099-40-1 | |
| Record name | 1,4-Butanediamine, N1-[3-[(3-aminopropyl)amino]propyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255099-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1444106.png)


![1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1444111.png)
![2-bromo-5H,6H,7H,8H,9H,10H,11H-cycloocta[b]indole](/img/structure/B1444112.png)
![3-[(7-Chloro-1,3-benzothiazol-2-yl)methyl]aniline](/img/structure/B1444113.png)
![{1-[(4-Iodophenyl)methyl]pyrrolidin-2-yl}methanamine](/img/structure/B1444115.png)


![C-[1-(3-Methoxypropyl)-1H-indol-3-yl]-methylamine](/img/structure/B1444119.png)